molecular formula C24H36O4 B3325370 7,12-Dioxo-5beta-cholan-24-oic Acid CAS No. 21059-35-8

7,12-Dioxo-5beta-cholan-24-oic Acid

Cat. No.: B3325370
CAS No.: 21059-35-8
M. Wt: 388.5 g/mol
InChI Key: WHQYZHCEDYYAAN-CFXISUNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,12-Dioxo-5beta-cholan-24-oic Acid, with the molecular formula C24H36O4 and an average mass of 388.548 Da, is a defined synthetic bile acid derivative . This ketolithocholic acid analog serves as a valuable intermediate and reference standard in metabolic research . Researchers utilize this and related dioxo-cholanoic acids as tools in mass spectrometry studies to identify and characterize novel dihydroxy bile acid metabolites in biological samples such as serum and urine . Furthermore, the 5β-cholan-24-oic acid structure is a key scaffold for developing novel chemical entities, such as drug absorption modifiers intended to improve the bioavailability of poorly soluble pharmaceuticals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21059-35-8

Molecular Formula

C24H36O4

Molecular Weight

388.5 g/mol

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-18,22H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18+,22+,23+,24-/m1/s1

InChI Key

WHQYZHCEDYYAAN-CFXISUNGSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCCC4)C)C

Origin of Product

United States

Biosynthesis, Biotransformation, and Metabolic Pathways of 7,12 Dioxo 5beta Cholan 24 Oic Acid

Enzymatic Pathways Leading to 7,12-Dioxo-5beta-cholan-24-oic Acid Formation

The generation of this compound is a multi-step process involving the enzymatic modification of primary bile acids by intestinal bacteria.

The primary bile acids, cholic acid and chenodeoxycholic acid, which are synthesized from cholesterol in the liver, serve as the initial substrates for the formation of this compound. researchgate.net In humans, the two main primary bile acids are cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) and chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid). ebi.ac.uk These primary bile acids are conjugated with either glycine (B1666218) or taurine (B1682933) in the liver before being secreted into the bile. nih.gov

The initial step in the formation of this compound from cholic acid involves the oxidation of the hydroxyl groups at positions C7 and C12 of the steroid nucleus. This biotransformation is carried out by the gut microbiota. nih.gov

The conversion of the 7α- and 12α-hydroxyl groups of cholic acid to keto groups is catalyzed by specific bacterial hydroxysteroid dehydrogenases (HSDHs). nih.govnih.gov These enzymes exhibit stereospecificity and regioselectivity for the hydroxyl groups on the bile acid steroid nucleus.

7α-Hydroxysteroid Dehydrogenase (7α-HSDH): This enzyme is responsible for the oxidation of the 7α-hydroxyl group to a 7-oxo group.

12α-Hydroxysteroid Dehydrogenase (12α-HSDH): This enzyme catalyzes the oxidation of the 12α-hydroxyl group to a 12-oxo group. nih.govnih.gov

The sequential action of these enzymes on cholic acid results in the formation of 7-oxo-deoxycholic acid and subsequently this compound. Gut bacteria such as Clostridium species are known to possess these HSDH enzymes. nih.govnih.gov

EnzymeSubstrateProduct
7α-Hydroxysteroid DehydrogenaseCholic Acid7-Oxo-deoxycholic acid
12α-Hydroxysteroid Dehydrogenase7-Oxo-deoxycholic acidThis compound

Metabolic Fates and Further Biotransformations

Once formed, this compound can undergo several further biotransformations within the gut and, upon absorption, in the liver.

Like other bile acids, this compound can be conjugated to enhance its water solubility and facilitate its excretion. The primary conjugation reactions for bile acids are amidation with the amino acids glycine or taurine. nih.gov While less common for secondary bile acids, glucuronidation and sulfation can also occur, primarily in the liver, to further increase their hydrophilicity and promote their elimination in urine and feces. researchgate.net

Conjugation ReactionConjugating AgentResulting Metabolite
AmidationGlycine or TaurineGlyco- or Tauro-7,12-dioxo-5beta-cholan-24-oic acid
GlucuronidationUDP-glucuronic acidThis compound glucuronide
Sulfation3'-Phosphoadenosine-5'-phosphosulfate (PAPS)This compound sulfate

The keto groups at positions C7 and C12 of this compound are susceptible to further enzymatic modifications by the gut microbiota. These reactions include epimerization and reduction.

Epimerization: The 7-oxo group can be reduced to a 7β-hydroxyl group, leading to the formation of an epimer of the original 7α-hydroxy bile acid. This process is often achieved through a two-step oxidation-reduction sequence. unife.it

Reduction: The keto groups can be reduced back to hydroxyl groups. For instance, the 12-oxo group can be reduced to a 12α- or 12β-hydroxyl group by bacterial 12α-HSDHs or other reductases. nih.govnih.gov Similarly, the 7-oxo group can be reduced to a 7α- or 7β-hydroxyl group. unife.it

These reduction pathways can lead to the formation of various other secondary bile acids, contributing to the diversity of the bile acid pool in the gut.

Regulation of Biosynthetic and Metabolic Enzymes Involved in Oxo-Bile Acid Metabolism

Activation of FXR by bile acids in the liver and intestine initiates a signaling cascade that represses the expression of key enzymes involved in primary bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1). researchgate.netyoutube.com While the direct regulation of bacterial HSDHs involved in oxo-bile acid formation is not under host control, the availability of their primary bile acid substrates is. By controlling the size of the total bile acid pool through FXR-mediated feedback inhibition, the host indirectly influences the production of secondary bile acids like this compound. youtube.com

Furthermore, the composition and metabolic activity of the gut microbiota, which are influenced by diet and other environmental factors, play a crucial role in determining the levels of enzymes responsible for oxo-bile acid metabolism. frontiersin.org

Molecular Mechanisms and Biological Interactions of 7,12 Dioxo 5beta Cholan 24 Oic Acid

Receptor-Mediated Signaling Pathways

The signaling capabilities of bile acids are largely mediated through their interaction with specific cellular receptors, most notably nuclear receptors and G-protein coupled receptors. These interactions trigger downstream signaling cascades that regulate a multitude of physiological processes.

Interactions with Nuclear Receptors (e.g., Farnesoid X Receptor (FXR) modulation)

The Farnesoid X Receptor (FXR) is a critical nuclear receptor that functions as a primary sensor for bile acids, playing a central role in maintaining bile acid and cholesterol homeostasis. The activation of FXR by bile acids is highly dependent on the specific chemical structure of the bile acid. Key structural features, such as the presence and orientation of hydroxyl groups on the steroid nucleus, are crucial for effective receptor binding and activation. For instance, the 7α-hydroxyl group is known to be a significant contributor to the potent activation of FXR.

Given that 7,12-Dioxo-5beta-cholan-24-oic acid possesses ketone groups at positions 7 and 12 instead of the hydroxyl groups typically found in potent FXR agonists, its direct interaction with and modulation of FXR is likely to be significantly different from that of primary bile acids like chenodeoxycholic acid (CDCA) and cholic acid (CA). The presence of bulky substituents or the alteration of hydroxyl groups to keto groups can diminish the ability of a cholanoid to activate FXR. nih.gov However, specific studies detailing the precise nature of the interaction—whether agonistic, antagonistic, or a lack thereof—between this compound and FXR are not extensively documented in the available scientific literature.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., Takeda G-protein-coupled receptor 5 (TGR5) modulation)

Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor that mediates the non-genomic actions of bile acids, influencing processes such as energy metabolism and inflammation. nih.govnih.gov Similar to FXR, the activation of TGR5 is sensitive to the structural characteristics of the bile acid ligand. acs.org Lithocholic acid (LCA), a secondary bile acid, is one of the most potent endogenous agonists of TGR5. mdpi.com

The structural modifications in this compound, specifically the ketone groups at the 7 and 12 positions, would be expected to alter its binding affinity and efficacy at the TGR5 receptor compared to naturally occurring bile acids. While extensive research has been conducted on the structure-activity relationships of various bile acids with TGR5, specific data on the modulatory effects of this compound on this receptor are limited.

Enzyme Modulation and Inhibition

Bile acids not only act as signaling molecules but also influence the activity of various enzymes involved in their own synthesis and in broader metabolic pathways.

Impact on Bile Acid Synthesis Enzymes

The synthesis of bile acids from cholesterol is a multi-step enzymatic process tightly regulated by a negative feedback mechanism. The key rate-limiting enzyme in the classical pathway of bile acid synthesis is cholesterol 7α-hydroxylase (CYP7A1). frontiersin.org The expression of CYP7A1 is transcriptionally repressed by FXR activation. Another important enzyme, sterol 12α-hydroxylase (CYP8B1), determines the ratio of cholic acid to chenodeoxycholic acid. elsevierpure.com

As the downstream effects of bile acids on these enzymes are often mediated by FXR, the specific impact of this compound on bile acid synthesis enzymes would depend on its activity at the FXR. Without direct agonistic activity, it would not be expected to suppress CYP7A1 and CYP8B1 expression through the conventional FXR-SHP pathway. A closely related compound, dehydrocholic acid (3,7,12-trioxo-5beta-cholan-24-oic acid), has been shown to decrease the secretion of endogenous bile acids, though the precise mechanism of this action is complex. drugbank.com

Influence on Lipid and Cholesterol Metabolism Enzymes

Bile acid signaling is intricately linked with the regulation of lipid and cholesterol metabolism. FXR activation is known to influence the expression of genes involved in lipogenesis and triglyceride clearance. frontiersin.orgnih.gov Key players in cholesterol homeostasis include HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and sterol regulatory element-binding proteins (SREBPs), which are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. acs.org

The influence of this compound on these enzymatic pathways is not well-defined in the absence of specific data on its interaction with key regulators like FXR. Generally, bile acids contribute to the regulation of these pathways as part of a complex metabolic network.

Cellular Transport and Distribution Mechanisms

Role of Specific Bile Acid Transporters (e.g., OATP, NTCP/SLC10A2)

The movement of this compound, a di-keto bile acid, across cellular membranes is a critical aspect of its biological activity and is mediated by a suite of specialized bile acid transporters. These transporters, belonging to the Solute Carrier (SLC) superfamily, facilitate the uptake and efflux of bile acids in various tissues, most notably in the liver and intestine, as part of the enterohepatic circulation. The primary transporters involved in the disposition of bile acids are the Organic Anion-Transporting Polypeptides (OATPs), the Na+-taurocholate cotransporting polypeptide (NTCP), and the Apical Sodium-Dependent Bile Acid Transporter (ASBT).

Organic Anion-Transporting Polypeptides (OATPs):

The OATPs, encoded by the SLCO gene family, are a group of uptake transporters located on the basolateral (sinusoidal) membrane of hepatocytes. They are responsible for the sodium-independent uptake of a wide array of endogenous and xenobiotic compounds, including bile acids, from the portal blood into the liver. While direct transport studies on this compound by specific OATP isoforms are not extensively documented, the known broad substrate specificity of OATPs, particularly for unconjugated bile acids, suggests their involvement in the hepatic uptake of this compound. The absence of OATP1A and OATP1B subfamily transporters in mice has been shown to lead to increased plasma levels of unconjugated bile acids, underscoring their crucial role in the initial step of hepatic bile acid clearance. nih.gov

Na+-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1):

The Na+-taurocholate cotransporting polypeptide (NTCP), encoded by the SLC10A1 gene, is the principal transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal circulation into hepatocytes. mdpi.com However, its substrate specificity is not limited to conjugated forms. Research on the structural requirements for bile acid transporter interactions has provided insights into how oxidized bile acids like this compound might interact with NTCP. For instance, studies on the related compound 7-oxo-cholanic acid have demonstrated that it acts as a potent inhibitor of NTCP. This suggests that the presence of an oxo group at the C-7 position, a feature of this compound, is recognized by the transporter and can influence its function.

Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2):

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene, is predominantly expressed on the apical membrane of enterocytes in the terminal ileum. It plays a pivotal role in the reabsorption of bile acids from the intestinal lumen back into the portal circulation. nih.gov The structural features of bile acids significantly influence their affinity for ASBT. Studies have indicated that modifications at the C-7 position of the steroid nucleus can impact transport. For example, 7-oxo-cholanic acid was found to be a less potent interactor with ASBT compared to its hydroxyl counterparts. This suggests that the oxidative modification at C-7, as seen in this compound, may reduce its efficiency of reabsorption from the intestine via ASBT.

Interactive Table: Bile Acid Transporters and this compound

TransporterGeneLocationFunction in Bile Acid HomeostasisPutative Interaction with this compound
OATP SLCOBasolateral membrane of hepatocytesSodium-independent uptake of bile acids from blood. nih.govLikely substrate, given the broad specificity for unconjugated bile acids.
NTCP SLC10A1Basolateral membrane of hepatocytesSodium-dependent uptake of conjugated and some unconjugated bile acids. mdpi.comPotentially acts as an inhibitor, based on data from related 7-oxo bile acids.
ASBT SLC10A2Apical membrane of ileal enterocytesReabsorption of bile acids from the intestine. nih.govReduced affinity and transport compared to non-oxidized bile acids.

Intracellular Localization and Compartmentalization

Once inside the cell, this compound, like other bile acids, does not distribute randomly. Its movement and localization are directed towards specific subcellular compartments where it can be metabolized, exert signaling functions, or be prepared for efflux. The intracellular fate of bile acids is a complex process involving binding to cytosolic proteins and trafficking to various organelles.

Upon entering the hepatocyte, bile acids can bind to cytosolic proteins, such as fatty acid-binding proteins, which may facilitate their transport within the cytoplasm and protect the cell from the detergent effects of free bile acids. From the cytosol, bile acids are trafficked to different organelles for further processing.

The endoplasmic reticulum (ER) is a key site for bile acid metabolism. Enzymes responsible for the conjugation of bile acids with amino acids like glycine (B1666218) and taurine (B1682933) are primarily located in the microsomal fraction, which is derived from the ER. nih.gov While this compound is an unconjugated bile acid, its metabolic precursors and derivatives would interact with the enzymatic machinery of the ER.

Peroxisomes are also involved in the biosynthesis of bile acids, particularly in the oxidative cleavage of the steroid side chain. nih.gov Although the primary synthesis of this compound occurs through the modification of primary bile acids, its metabolic processing could involve peroxisomal enzymes.

Recent studies have also suggested that bile acids can be found in the nucleus , where they act as signaling molecules to regulate gene expression through nuclear receptors such as the farnesoid X receptor (FXR). The presence of oxo groups on the steroid nucleus can modulate the interaction with these receptors, thereby influencing the transcription of genes involved in bile acid, lipid, and glucose homeostasis.

The mitochondria are another potential site of bile acid localization. Bile acids can affect mitochondrial function, and their presence within this organelle can have implications for cellular energy metabolism and apoptosis.

Interactive Table: Intracellular Localization of this compound

Subcellular CompartmentPrimary Function in Bile Acid BiologySignificance of this compound Presence
Cytosol Intracellular transport and signaling.Facilitates movement between organelles and interaction with cytosolic proteins.
Endoplasmic Reticulum Bile acid synthesis and conjugation. nih.govSite of potential metabolic modifications.
Peroxisomes Bile acid biosynthesis (side-chain oxidation). nih.govPotential involvement in metabolic pathways.
Nucleus Regulation of gene expression via nuclear receptors.Can act as a signaling molecule to modulate gene transcription.
Mitochondria Modulation of energy metabolism and apoptosis.May influence cellular bioenergetics and programmed cell death.

Advanced Synthetic Methodologies and Structural Modifications of 7,12 Dioxo 5beta Cholan 24 Oic Acid and Its Analogues

Chemo-Enzymatic Synthesis Approaches

The integration of enzymatic processes with chemical synthesis offers a powerful toolkit for creating complex bile acid derivatives with high selectivity and efficiency. This chemo-enzymatic approach leverages the specificity of enzymes for transformations that are often challenging to achieve through purely chemical means. researchgate.netmdpi.comnih.govfrontiersin.org

Stereoselectivity is paramount in the synthesis of bile acid derivatives, as the biological activity is highly dependent on the specific orientation of hydroxyl groups and other substituents on the steroid nucleus. Chemo-enzymatic methods provide elegant solutions for achieving desired stereoisomers.

Enzymes, particularly dehydrogenases, are instrumental in the specific modification of bile acids. Hydroxysteroid dehydrogenases (HSDs) are widely used for the regioselective and stereoselective oxidation of hydroxyl groups to keto groups, a necessary step in the synthesis of 7,12-Dioxo-5beta-cholan-24-oic acid.

Enzyme-assisted derivatization for sterol analysis (EADSA) has been extended to include bile acids with a 3α-hydroxy-5β-hydrogen structure by using 3α-hydroxysteroid dehydrogenase (3α-HSD) in place of cholesterol oxidase. nih.govresearchgate.net This enzyme, often sourced from Pseudomonas testosteroni, efficiently oxidizes the 3α-hydroxy group to a 3-oxo group. nih.govnih.gov For instance, 3α-HSD demonstrates high efficiency in the oxidation of cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid). nih.gov While the subsequent derivatization with reagents like Girard P may not reach completion, the method significantly enhances analytical sensitivity. nih.govresearchgate.net This enzymatic oxidation is a cornerstone for preparing intermediates on the pathway to 7,12-dioxo derivatives from natural precursors like cholic acid.

Table 1: Chemo-Enzymatic Synthesis Strategies for Bile Acid Derivatives

StrategyDescriptionKey Reagents/EnzymesTarget ModificationReference(s)
Stereoselective InversionInversion of the C-3 hydroxyl group from the α to β configuration.Mitsunobu reaction (DEAD, PPh₃)3α-OH to 3β-OH documentsdelivered.com
Amino Group IntroductionConversion of a hydroxyl group to an amino group with stereochemical inversion.TsCl, NaN₃, H₂/Pd3α-OH to 3β-NH₂ documentsdelivered.com
Enzymatic OxidationSelective oxidation of hydroxyl groups on the steroid nucleus to keto groups.3α-Hydroxysteroid Dehydrogenase (3α-HSD)3α-OH to 3-oxo nih.govresearchgate.netnih.gov

Total Synthesis and Semi-Synthesis Strategies from Cholic Acid Precursors

While total synthesis of complex steroids is possible, semi-synthesis starting from readily available natural products like cholic acid is the most common and economically viable approach for producing this compound. evitachem.comnih.gov

The primary route to this compound involves the oxidation of cholic acid (CA). evitachem.comnih.gov The pathway requires the selective oxidation of the hydroxyl groups at the C-7 and C-12 positions while often leaving the C-3 hydroxyl group intact or modifying it separately.

The synthesis can proceed through several key intermediates. For example, cholic acid can be selectively oxidized to form mono-keto derivatives such as 3α,12α-dihydroxy-7-keto-5β-cholanic acid or 3α,7α-dihydroxy-12-keto-5β-cholanic acid. nih.gov Further oxidation of these intermediates yields the target 7,12-dioxo compound. Protection of the C-3 hydroxyl group, for instance as an acetate (B1210297) ester (e.g., methyl 3-alpha-acetoxy-7,12-dioxo-5-beta-cholan-24-oate), is a common strategy to direct the oxidation to the C-7 and C-12 positions. sigmaaldrich.com Subsequent deprotection then affords the desired product.

Achieving regioselectivity in the oxidation of cholic acid's multiple hydroxyl groups is a significant synthetic challenge that requires careful optimization of reaction conditions. nih.gov The reactivity of the hydroxyl groups (C3, C7, C12) differs, allowing for selective transformations.

Different oxidizing agents and reaction conditions can target specific hydroxyl groups. For example, regioselective oxidation of the C-12 hydroxyl group of the methyl ester of cholic acid can be achieved by converting the side chain into an N-bromoamide, which then directs the oxidation. nih.gov Another method involves using silver carbonate (Ag₂CO₃) on Celite in boiling toluene (B28343) for the selective oxidation of the C-3 hydroxyl group of methyl cholate, yielding methyl 7α,12α-dihydroxy-3-keto-5β-cholanate. nih.gov These examples highlight how the choice of reagents and strategic manipulation of the substrate can control the reaction's outcome, enabling the targeted synthesis of specific keto-bile acids.

Design and Synthesis of Novel Derivatives

The this compound scaffold serves as a template for the design and synthesis of novel derivatives with potentially new or enhanced biological activities. nih.gov Modifications can be made to the steroid nucleus, the side chain, or both.

Research into bile acid derivatives has led to the synthesis of compounds with potential anticancer properties. nih.gov The design strategy often involves creating a series of related compounds by modifying the parent structure and evaluating their biological activity. For example, a series of derivatives of cholic acid, chenodeoxycholic acid, and other bile acids were synthesized and showed promising inhibitory activity against colon cancer cell lines. nih.gov

Specific structural modifications include altering the length and functionality of the side chain. An efficient procedure for shortening the C24 bile acid side chain by one carbon atom to yield 24-nor-bile acids has been developed. nih.gov This method, involving a "second order" Beckmann rearrangement of formylated bile acids, has been successfully applied to produce norcholic acid and other nor-derivatives. nih.gov Another advanced approach involves the rearrangement of the steroid skeleton itself, such as the synthesis of C-nor-D-homo bile acids, which creates fundamentally new molecular architectures with unique biological profiles. whiterose.ac.uk These novel synthetic bile acids can exhibit interesting properties, such as neuroprotection. whiterose.ac.uk

Table 2: Examples of Novel Bile Acid Derivatives and Synthetic Strategies

Derivative ClassSynthetic StrategyKey TransformationPotential ApplicationReference(s)
Anticancer DerivativesModification of parent bile acids (CA, CDCA, etc.)Varied modifications on nucleus and side chainColon Cancer Treatment nih.gov
Nor-Bile AcidsOne-carbon side chain degradationBeckmann rearrangement of formylated bile acidsResearch Tools, Modified Pharmacokinetics nih.gov
C-nor-D-homo Bile AcidsSkeletal rearrangementTrifluoromethanesulfonic anhydride (B1165640) treatment of a 12β-hydroxy intermediateNeuroprotection, Drug Discovery whiterose.ac.uk

Analytical and Bioanalytical Methodologies for 7,12 Dioxo 5beta Cholan 24 Oic Acid Quantification and Characterization

Advanced Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of 7,12-Dioxo-5beta-cholan-24-oic acid from intricate biological mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the cornerstones of its analytical workflow.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) with Specialized Detectors

HPLC and UHPLC are powerful techniques for the analysis of bile acids, including this compound. nih.govspringernature.com These methods offer high resolution and sensitivity, particularly when coupled with specialized detectors. The choice of detector is critical and is often guided by the analytical objective, whether it be routine quantification or comprehensive profiling.

For targeted quantification, tandem mass spectrometry (MS/MS) is frequently the detector of choice due to its exceptional specificity and sensitivity. nih.govnih.gov UHPLC-MS/MS methods have been developed for the robust and accurate quantification of a wide array of bile acids in various biological samples, including tissues and feces. nih.govspringernature.com These methods often involve a reversed-phase chromatographic separation, which is well-suited for the analysis of the diverse polarities found among bile acid species.

The use of specialized detectors, such as charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD), can also be employed for the analysis of bile acids when universal detection is desired. However, for the specific and sensitive detection required for low-abundance species like this compound, mass spectrometric detection is generally preferred.

A typical UHPLC-MS/MS method for bile acid analysis involves:

Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the bile acids based on their hydrophobicity. nih.gov

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) formate) and an organic component (such as acetonitrile (B52724) or methanol) is employed. nih.gov

Detection: Electrospray ionization (ESI) in the negative ion mode is typically used for the mass spectrometric detection of bile acids, as they readily form [M-H]⁻ ions. nih.gov

The development of UHPLC methods has significantly reduced analysis times compared to traditional HPLC, enabling higher throughput for large-scale metabolomics studies. nih.gov

Gas Chromatography (GC) for Derivatized Forms and Quantitative Determination

Gas chromatography (GC) is another valuable technique for the quantitative analysis of bile acids, including this compound. shimadzu.comrestek.com However, due to the low volatility and polar nature of bile acids, a derivatization step is necessary prior to GC analysis. shimadzu.comrestek.com This process involves converting the polar functional groups (hydroxyl and carboxyl groups) into more volatile derivatives.

Common derivatization procedures for bile acids include:

Methylation: The carboxylic acid group is often converted to a methyl ester. shimadzu.com

Trimethylsilylation (TMS): The hydroxyl groups are converted to trimethylsilyl (B98337) ethers. shimadzu.com

The resulting derivatized bile acids are then amenable to separation on a GC column and detection by a flame ionization detector (FID) or, more commonly, a mass spectrometer (MS). shimadzu.com GC-MS provides both quantitative data and structural information based on the fragmentation patterns of the derivatized analytes. shimadzu.com

While LC-MS/MS is often favored for its ability to analyze conjugated and unconjugated bile acids simultaneously without derivatization, GC-MS offers excellent chromatographic resolution for isomeric bile acids and can be a robust method for targeted quantitative analysis. shimadzu.comrestek.com

High-Resolution Spectroscopic and Spectrometric Approaches

High-resolution spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and identification of this compound, especially in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and stereochemical elucidation of bile acids. nih.govresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) provide a wealth of information about the connectivity and spatial arrangement of atoms within the molecule.

For this compound, NMR spectroscopy can be used to:

Confirm the presence and position of the ketone groups at C-7 and C-12.

Elucidate the stereochemistry of the steroid nucleus, including the 5-beta configuration. nih.gov

Assign the chemical shifts of the protons and carbons throughout the molecule. nih.govresearchgate.net

The analysis of bile acid mixtures by NMR can be challenging due to signal overlap. drajaysharma.co.in However, the use of high-field NMR instruments and advanced pulse sequences can help to resolve these complexities. nih.gov

High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS for Metabolite Profiling and Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a cornerstone for the identification and profiling of bile acids and their metabolites. acs.orgresearchgate.net HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. sciex.com

LC-MS/MS, particularly with triple quadrupole or high-resolution instruments like Orbitrap or TOF analyzers, is widely used for both targeted and untargeted metabolomics studies of bile acids. springernature.comnih.gov

Key applications of HRMS and LC-MS/MS in the analysis of this compound include:

Accurate Mass Measurement: HRMS can confirm the elemental formula of the compound. sciex.com

Metabolite Profiling: LC-HRMS can be used to screen for this compound and other related bile acids in biological samples. nih.gov

Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that are characteristic of the bile acid structure, aiding in its identification. sciex.com

The fragmentation of the cholane (B1240273) steroid nucleus can provide information on the location of substituents like the ketone groups in this compound.

Optimized Sample Preparation and Extraction Techniques

The successful analysis of this compound from biological samples is highly dependent on the efficiency of the sample preparation and extraction procedures. The goal of these techniques is to isolate the bile acids from the complex sample matrix, remove interfering substances, and concentrate the analytes prior to instrumental analysis. nih.gov

Commonly used sample preparation techniques for bile acids include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the bile acids between two immiscible liquid phases.

Solid-Phase Extraction (SPE): SPE is a widely used and versatile technique for the extraction and clean-up of bile acids from various biological fluids. acs.org C18 or other polymeric sorbents are often employed to retain the bile acids, while more polar impurities are washed away.

Protein Precipitation: For samples with high protein content, such as plasma or serum, protein precipitation with organic solvents like acetonitrile or methanol (B129727) is a common first step. nih.gov

The choice of extraction method depends on the nature of the sample matrix (e.g., plasma, feces, tissue) and the subsequent analytical technique. springernature.comnih.gov For instance, a simple protein precipitation might suffice for a dilute-and-shoot LC-MS/MS method, whereas a more rigorous SPE cleanup may be necessary for GC-MS analysis. nih.govjscimedcentral.com

Table 1: Summary of Analytical Techniques for this compound

Technique Application Key Features References
HPLC/UHPLC-MS/MS Quantification and Profiling High sensitivity, specificity, and throughput. nih.gov, springernature.com, nih.gov
GC-MS Quantitative Determination Requires derivatization, provides excellent resolution for isomers. shimadzu.com, restek.com
NMR Spectroscopy Structural and Stereochemical Elucidation Provides detailed structural information. nih.gov, researchgate.net
HRMS and LC-MS/MS Identification and Metabolite Profiling Accurate mass measurement and fragmentation for identification. acs.org, researchgate.net
Solid-Phase Extraction Sample Preparation Effective cleanup and concentration of analytes. acs.org

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Biological Matrices

The accurate quantification and characterization of this compound in complex biological matrices such as urine and serum necessitates robust and efficient sample preparation techniques. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two commonly employed methods for the isolation and preconcentration of this bile acid metabolite, effectively removing interfering substances prior to analysis.

Solid-Phase Extraction (SPE) is a chromatographic technique utilized for the selective adsorption of an analyte from a liquid sample onto a solid sorbent. For the extraction of this compound from biological fluids, a multi-step process is typically followed. The SPE columns are first conditioned, or activated, by washing with methanol and water to ensure the sorbent is ready for sample loading. The biological sample, often urine, is pre-treated, which may involve adjusting the pH to between 8 and 8.5 and centrifugation to remove particulate matter. The sample is then loaded onto the SPE column, where the bile acid is retained on the solid phase. Subsequently, the column is washed with a solvent of appropriate polarity to remove hydrophilic impurities while retaining the analyte. Finally, the purified this compound is eluted from the column using a suitable organic solvent.

Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is a separation process based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net In the context of extracting this compound from biological samples, the pH of the aqueous phase containing the sample is a critical parameter. The process often involves acidification of the sample to protonate the carboxylic acid group of the bile acid, thereby increasing its hydrophobicity and promoting its transfer into the organic phase. A common approach involves adding an organic solvent, such as ethyl acetate (B1210297), to the prepared urine or serum sample. nih.gov The mixture is then vigorously agitated to facilitate the transfer of the analyte into the organic layer. After separation of the two phases, the organic layer containing the extracted bile acid is collected, and the solvent is typically evaporated to concentrate the analyte before further analysis.

The choice between SPE and LLE depends on various factors, including the specific biological matrix, the required level of sample purity, and the desired analytical sensitivity. While LLE is a relatively simple and cost-effective method, SPE can offer higher selectivity and recovery, particularly for complex samples. nih.gov

Table 1: Comparison of SPE and LLE for this compound Extraction

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Selective adsorption onto a solid sorbentPartitioning between two immiscible liquid phases
Selectivity HighModerate to High
Recovery Generally HighVariable, can be optimized
Sample Throughput Can be automated for high throughputGenerally lower, can be labor-intensive
Solvent Consumption LowerHigher
Cost Cartridges can be a recurring costGenerally lower cost

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert an analyte into a product of similar structure but with properties that are more suitable for a particular analytical method. researchgate.net For this compound, derivatization is often a crucial step to improve its volatility and thermal stability for gas chromatography (GC) analysis, and to enhance its ionization efficiency for mass spectrometry (MS) detection. researchgate.netnih.gov

The primary functional group targeted for derivatization in this compound is the carboxylic acid group. Common derivatization strategies include esterification and silylation.

Esterification , specifically methylation, is a widely used technique for bile acids. This process converts the carboxylic acid group into its corresponding methyl ester. The resulting derivative is more volatile and less polar than the parent compound, making it more amenable to GC separation.

Silylation involves the replacement of the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. This is typically achieved by reacting the bile acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). The resulting TMS ester is significantly more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity in GC-MS analysis. In some cases, for bile acids containing hydroxyl groups, silylation can also target these functional groups, producing trimethylsilyl ether derivatives. nih.gov

The choice of derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization. Factors such as reaction time, temperature, and the presence of a catalyst can influence the yield and purity of the derivatized product.

Table 2: Common Derivatization Strategies for this compound

Derivatization MethodReagent(s)Target Functional GroupResulting DerivativeAnalytical Advantage
Esterification (Methylation) Methanolic HCl, DiazomethaneCarboxylic AcidMethyl EsterIncreased volatility for GC
Silylation BSTFA, TMCSCarboxylic AcidTrimethylsilyl (TMS) EsterIncreased volatility and thermal stability for GC-MS

The selection of an appropriate derivatization strategy is dictated by the chosen analytical platform. For instance, while esterification is a common practice for GC-based methods, for liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization may not always be necessary, although it can be employed to enhance ionization efficiency and improve sensitivity.

Research Models and Experimental Approaches for Investigating 7,12 Dioxo 5beta Cholan 24 Oic Acid

In Vitro Cellular Models

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of action of specific compounds in a controlled environment.

Primary Cell Cultures (e.g., hepatocytes, enterocytes)

Primary cell cultures, derived directly from living tissue, offer a high degree of physiological relevance for studying the effects and metabolism of bile acids.

Primary Hepatocytes: These cells are the gold standard for studying hepatic metabolism. While direct studies on the biotransformation of 7,12-Dioxo-5beta-cholan-24-oic acid in primary human hepatocytes are not extensively documented in the current literature, this model would be ideal for elucidating its metabolic pathways. Based on studies of structurally related keto bile acids like dehydrocholic acid (3,7,12-triketo-5beta-cholanoic acid), it can be hypothesized that primary hepatocytes would metabolize this compound through sequential reduction of its keto groups. nih.gov The primary metabolites would likely be various hydroxy-keto and dihydroxy derivatives.

Primary Enterocytes: Isolated from the small intestine, primary enterocytes are crucial for understanding the absorption and intestinal metabolism of bile acids. Research using primary enterocytes could determine the extent to which this compound is absorbed and whether it undergoes metabolic changes within the intestinal epithelium before entering portal circulation.

Immortalized Cell Lines (e.g., HepG2 for cholesterol metabolism studies)

Immortalized cell lines, such as the human hepatoblastoma cell line HepG2, are widely used for their robustness and reproducibility in metabolic studies.

HepG2 Cells: These cells retain many of the metabolic functions of hepatocytes, including aspects of bile acid synthesis and cholesterol metabolism. Although specific studies investigating the direct effects of this compound on cholesterol metabolism in HepG2 cells are lacking, this cell line is a valuable tool for such research. Experiments could be designed to assess changes in the expression of genes involved in cholesterol homeostasis and bile acid synthesis in response to this compound.

Potential Research Application in HepG2 Cells Rationale
Assessment of cytotoxicityTo determine the potential toxic effects of the compound on liver cells.
Analysis of gene expression (e.g., CYP7A1, SREBP-2)To understand its influence on cholesterol and bile acid synthesis pathways.
Measurement of cholesterol uptake and effluxTo evaluate its role in cellular cholesterol transport.

Reporter Gene Assays for Receptor Activation and Gene Expression

Reporter gene assays are a key technology for determining if a compound can activate specific nuclear receptors or cell surface receptors involved in bile acid signaling.

FXR and TGR5 Activation: The primary bile acid receptors, Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), are critical regulators of metabolic pathways. nih.govnih.gov Reporter assays can be employed to determine if this compound is an agonist or antagonist of these receptors. Such studies would involve cells engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the activation of the receptor of interest. To date, the activity of this compound on these receptors has not been reported.

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models bridge the gap between in vitro cell cultures and in vivo animal studies by maintaining the tissue architecture and cellular heterogeneity of an organ.

Liver Perfusion Systems for Hepatic Biotransformation Studies

Isolated perfused liver systems allow for the study of the uptake, metabolism, and biliary excretion of compounds in a whole-organ context.

Hepatic Biotransformation: A perfused rat or human liver could be used to characterize the complete hepatic metabolism of this compound. By introducing the compound into the perfusate and collecting the bile and effluent perfusate, researchers can identify the full spectrum of metabolites produced. A study on the related compound dehydrocholic acid in humans revealed that its keto groups are sequentially and stereospecifically reduced to hydroxyl groups. nih.gov A similar metabolic fate could be expected for this compound.

Potential Metabolites of this compound in a Perfused Liver Model Hypothesized Metabolic Reaction
7-hydroxy-12-keto-5beta-cholan-24-oic acidReduction of the C7 keto group
12-hydroxy-7-keto-5beta-cholan-24-oic acidReduction of the C12 keto group
7,12-dihydroxy-5beta-cholan-24-oic acidReduction of both keto groups

Intestinal Organoid Cultures for Absorption and Metabolism

Intestinal organoids are three-dimensional structures grown from stem cells that mimic the architecture and function of the intestinal epithelium.

Absorption and Metabolism: These organoids are an advanced model for studying the interaction of bile acids with the intestinal barrier. researchgate.net They can be used to investigate the transport of this compound across the intestinal epithelium and to identify any metabolites formed within the enterocytes. Furthermore, the impact of this bile acid on the proliferation and differentiation of intestinal stem cells could be assessed. researchgate.net While there is no specific research on this compound in intestinal organoids, this model holds significant promise for future investigations.

In Vivo Animal Models

In vivo animal models are indispensable for investigating the complex pathophysiology of this compound and other bile acids. These models allow for the study of metabolic processes and biological effects within a complete physiological system.

Rodent Models (e.g., mice, rats, hamsters) for Metabolic and Enterohepatic Circulation Studies

Rodent models, particularly mice and rats, are fundamental tools for studying bile acid metabolism and enterohepatic circulation. nih.govresearchgate.net These models are crucial for understanding how bile acids are synthesized in the liver, modified by gut microbiota, absorbed in the intestine, and returned to the liver. childrensmercy.org However, significant species-specific differences in bile acid composition and homeostasis exist, which must be considered when extrapolating findings. nih.gov

For instance, the bile acid pool in mice is substantially different from that in humans. nih.gov Mice predominantly conjugate their bile acids with taurine (B1682933), whereas humans use both glycine (B1666218) and taurine. researchgate.net Furthermore, mouse enzymes like Cyp2c70 convert chenodeoxycholic acid into the more hydrophilic muricholic acids, a process not found in humans. nih.gov Rats also exhibit distinct bile acid profiles compared to mice, with notable differences in the small intestine. nih.gov Despite these differences, these models are invaluable. Bile fistula rats, for example, have been used to study the biliary secretion and hepatic biotransformation of bile acid derivatives. nih.gov Hamsters are another relevant model, as their bile acid metabolism is considered in some respects more similar to that of humans. researchgate.net

The study of the enterohepatic circulation in these models involves analyzing bile acid profiles in the liver, bile, plasma, and intestinal contents to understand the dynamic movement and transformation of these molecules. nih.gov This systemic approach is essential for elucidating the metabolic fate and potential physiological roles of specific bile acids like this compound.

ModelKey Characteristics for Bile Acid ResearchRelevant Findings
Mice (C57BL/6) Predominantly taurine conjugation; conversion of CDCA to muricholic acids by Cyp2c70. nih.govnih.govSignificant differences in bile acid profiles compared to rats, especially in the intestine. nih.gov
Rats (Sprague-Dawley) Different bile acid profiles and gut microbiota composition compared to mice. nih.govUsed in bile fistula studies to analyze hepatic transport and biliary secretion of bile acids. nih.gov
Hamsters (Syrian) Bile acid metabolism considered more similar to humans in certain aspects. researchgate.netStudies on the influence of bile acid structure on bile flow and biliary lipid secretion. researchgate.net

Genetic Knockout/Knock-in Models for Pathway Elucidation

Genetically modified mouse models, such as knockout (KO) and knock-in mice, have revolutionized the study of bile acid metabolic pathways. researchgate.net By deleting or altering specific genes, researchers can uncover the precise functions of enzymes and transporters involved in bile acid homeostasis. nih.gov

A prominent example is the creation of mice lacking specific cytochrome P450 enzymes. The use of CRISPR-Cas9 technology has enabled the generation of Cyp2a12 KO, Cyp2c70 KO, and Cyp2a12/Cyp2c70 double knockout (DKO) mice. nih.gov

Cyp2c70 KO Mice : These mice cannot convert chenodeoxycholic acid (CDCA) to muricholic acids, leading to a significant increase in the proportion of hydrophobic CDCA in the liver and bile, mimicking a more human-like bile acid composition. nih.gov

Cyp2a12 KO Mice : These mice show an accumulation of the secondary bile acid deoxycholic acid (DCA). nih.gov

DKO Mice : These models exhibit elevations in CDCA, DCA, and the highly toxic secondary bile acid lithocholic acid (LCA). nih.gov

These models are critical for understanding how the hydrophobicity of the bile acid pool is regulated and how alterations in specific pathways contribute to liver health and disease. nih.gov For example, studies in Cyp2c70 KO and DKO mice revealed that under conditions of a hydrophobic bile acid pool, bile acid synthesis is regulated predominantly by cytokine/c-Jun N-terminal kinase signaling and the pregnane (B1235032) X receptor, rather than the typical FXR-mediated pathways. nih.gov Such models provide a powerful platform to investigate the formation and pathological significance of oxidized bile acids like this compound, which can arise from the enzymatic processing of primary and secondary bile acids.

Gnotobiotic Animal Models for Microbiome Interactions

Gnotobiotic animal models, particularly germ-free (GF) mice, are essential for dissecting the interactions between the host and its gut microbiome. frontiersin.orgnih.gov These animals are raised in a completely sterile environment, devoid of any microorganisms, allowing researchers to introduce specific, known microbial communities. frontiersin.orgnih.gov This approach enables the direct investigation of the microbiome's role in various physiological processes, including the metabolism of bile acids. frontiersin.org

The gut microbiota is known to extensively modify primary bile acids synthesized by the liver into a diverse array of secondary bile acids through reactions like deconjugation, dehydroxylation, and oxidation. childrensmercy.org The formation of this compound is a direct consequence of such microbial enzymatic activity.

By colonizing GF mice with specific bacterial strains or simplified microbial consortia, researchers can:

Identify the specific bacteria responsible for certain bile acid transformations.

Study how microbially-modified bile acids, such as oxo-bile acids, influence host signaling pathways. researchgate.net

Analyze the causal link between gut microbiota composition, bile acid profiles, and host health or disease phenotypes. bioaster.org

Gnotobiotic models have been instrumental in demonstrating that microbial metabolites can directly impact host physiology, such as the finding that the microbially-produced 7-oxo-deoxycholic acid can promote intestinal stem cell proliferation. researchgate.net These models provide a controlled environment to move beyond correlation and establish causation in host-microbiome research related to bile acid signaling. impactt-microbiome.ca

Omics Technologies in Research

The application of "omics" technologies has provided a high-resolution view of the molecular landscape governed by bile acids. These approaches allow for comprehensive, system-wide analysis of metabolites, genes, and proteins.

Metabolomics Profiling of Bile Acid Signatures

Metabolomics, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), enables the simultaneous quantification of a wide range of bile acid species in biological samples. nih.gov This approach generates a "bile acid signature" or profile, which provides a detailed snapshot of the state of bile acid metabolism in various parts of the enterohepatic circulation, including the liver, bile, intestine, and plasma. nih.gov

This detailed profiling is critical for:

Identifying Novel Bile Acids : Uncovering previously uncharacterized, often low-abundance, bile acid metabolites.

Comparing Species : Revealing significant species-specific differences in bile acid homeostasis, as demonstrated in comparisons between mice and rats. nih.gov

Assessing Genetic Models : Characterizing the profound shifts in bile acid composition in knockout mouse models. For example, metabolomic analysis of Cyp2c70 KO mice confirmed the absence of muricholic acids and a marked increase in CDCA. nih.gov

Disease Biomarkers : Linking specific bile acid signatures, such as elevated levels of hydrophobic or oxidized species like this compound, to pathological conditions.

The ability to accurately measure the full spectrum of bile acids, including conjugated, unconjugated, primary, secondary, and oxidized forms, is crucial for understanding the complex interplay between the host and microbiome in maintaining health and driving disease.

TechnologyApplication in Bile Acid ResearchKey Findings
Liquid Chromatography-Mass Spectrometry (LC-MS) Comprehensive quantification of bile acid species in liver, bile, plasma, and intestinal contents. nih.govRevealed significant differences in bile acid profiles between mice and rats, and identified specific shifts in knockout models, such as the accumulation of CDCA and LCA in Cyp2a12/Cyp2c70 DKO mice. nih.govnih.gov

Transcriptomics and Proteomics for Gene and Protein Expression Analysis Related to Bile Acid Signaling

Transcriptomics (analysis of RNA) and proteomics (analysis of proteins) are powerful tools for elucidating the molecular mechanisms through which bile acids exert their effects. These technologies measure how bile acids, acting as signaling molecules, alter the expression of thousands of genes and proteins in target cells.

Transcriptomics (e.g., RNA-Seq) : By analyzing the complete set of RNA transcripts in a cell or tissue, researchers can identify which genes are turned on or off in response to a specific bile acid. For example, transcriptome analysis of intestinal organoids treated with different bile acids showed that while CDCA, cholic acid, and deoxycholic acid all activated known FXR target genes, only DCA led to a strong downregulation of certain antimicrobial peptides, indicating distinct, FXR-independent signaling pathways. nih.gov This method is also used to analyze changes in gene expression in the livers of knockout mouse models to understand compensatory regulatory networks. biorxiv.org

Proteomics : This technology identifies and quantifies the full complement of proteins in a biological sample. In the context of bile acid research, proteomics can be used to identify the protein targets of bile acid signaling pathways, confirm changes in protein levels predicted by transcriptomic data, and discover post-translational modifications that regulate protein function in response to bile acid exposure.

Together, these omics approaches provide a multi-layered understanding of bile acid signaling, mapping the entire cascade from the receptor-ligand interaction to the ultimate changes in cellular function driven by altered gene and protein expression. nih.gov

Therapeutic Potential and Preclinical Research Applications of 7,12 Dioxo 5beta Cholan 24 Oic Acid

Role in Investigating Metabolic Disorders

There is currently a lack of specific preclinical research investigating the role of 7,12-Dioxo-5beta-cholan-24-oic acid in the regulation of lipid and glucose metabolism. While bile acids as a class are known to be crucial regulators of metabolic pathways, often through the activation of nuclear receptors like the farnesoid X receptor (FXR) which governs cholesterol, lipid, and glucose homeostasis, studies specifically elucidating these effects for this compound are not found in the reviewed literature. nih.govnih.gov The metabolic functions of many bile acids are well-documented, but this particular dioxo-derivative has not been a specified focus in published metabolic disorder models.

Potential as a Pharmacological Tool for Receptor Activation/Inhibition

The potential of this compound as a pharmacological tool for in vitro and animal studies is yet to be characterized. Bile acids can act as signaling molecules by binding to various receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), influencing gene expression and metabolic pathways. nih.govnih.gov For instance, studies on other 5-beta-cholanic acid derivatives have shown potent activation of FXR. nih.gov However, there are no available studies that specifically measure the binding affinity or the agonistic or antagonistic activity of this compound on these or other receptors. Without such data, its utility as a specific pharmacological tool for receptor studies remains speculative.

Influence on Microbiome Composition and Function in Animal Models

The direct influence of this compound on the composition and function of the gut microbiome in animal models has not been reported in available research. The interplay between bile acids and gut microbiota is a critical area of study, as microbes can modify bile acids, and in turn, bile acids can shape the microbial community, impacting host health and disease. nih.gov While general mechanisms of how the gut microbiota and the bile acid pool interact are understood, specific studies tracking the effects of administering this compound on microbial populations are absent from the literature.

Development of Novel Research Probes and Ligands for Biological Systems

The use of this compound as a scaffold for the development of novel research probes and ligands is a theoretical possibility but is not documented in existing studies. The synthesis of various bile acid derivatives for research purposes, such as creating internal standards for chromatography or developing new therapeutic agents, is an active field. nih.govnih.govmdpi.comnih.gov However, there is no specific evidence of this compound being used as a parent compound to generate new molecular probes or targeted ligands for biological systems. Its availability from some chemical suppliers as a research chemical suggests it is accessible for such exploratory work, though published outcomes of such research are not apparent. sigmaaldrich.com

Future Directions and Unanswered Questions in 7,12 Dioxo 5beta Cholan 24 Oic Acid Research

Elucidating Novel Signaling Pathways and Mechanisms of Action

A primary frontier in the investigation of 7,12-Dioxo-5beta-cholan-24-oic acid is the identification of its specific signaling pathways and the elucidation of its mechanisms of action. Bile acids are now recognized as crucial signaling molecules that regulate their own synthesis, transport, and metabolism, in addition to modulating lipid, glucose, and energy homeostasis. This is largely mediated by their interaction with nuclear receptors.

Future studies should systematically investigate the binding affinity and activation potential of this compound for a range of nuclear receptors. Key targets of interest include the Farnesoid X Receptor (FXR) and the Pregnane (B1235032) X Receptor (PXR), which are well-established receptors for other bile acids. wikipedia.orgontosight.ai The activation of these receptors by bile acids triggers a cascade of transcriptional events. For instance, PXR activation is known to upregulate genes involved in detoxification and clearance of foreign substances, such as cytochrome P450 enzymes. wikipedia.org Determining whether this compound is an agonist or antagonist of these receptors is a critical first step.

Beyond FXR and PXR, the potential interaction with other receptors such as the Vitamin D Receptor (VDR) and the Glucocorticoid Receptor (GR) warrants investigation, as some bile acid derivatives have been shown to modulate their activity. nih.gov Furthermore, exploring non-genomic signaling pathways, such as the activation of cell surface receptors like the Takeda G-protein-coupled receptor 5 (TGR5), could reveal rapid, membrane-initiated signaling events mediated by this compound. Research into related bile acid derivatives has also suggested the modulation of intracellular signaling cascades like the Akt pathway, opening another avenue for exploration. nih.gov

Table 1: Potential Nuclear Receptor Interactions for Future Investigation

Nuclear ReceptorKnown Bile Acid InteractionPotential Research Question for this compound
Farnesoid X Receptor (FXR)Primary receptor for many bile acids, regulating their homeostasis. ontosight.aiDoes it bind to and activate or inhibit FXR, thereby influencing bile acid synthesis and transport?
Pregnane X Receptor (PXR)Activated by a range of xenobiotics and some bile acids, regulating detoxification pathways. wikipedia.orgmdpi.comIs it an agonist for PXR, potentially modulating the metabolism of other compounds?
Vitamin D Receptor (VDR)Some bile acids are known to be VDR antagonists.Does it interact with VDR and what are the functional consequences?
Glucocorticoid Receptor (GR)A related bile acid derivative has been shown to modulate GR activation. nih.govCan it influence glucocorticoid signaling through interaction with the GR?

Uncovering Untapped Metabolic Routes and Biotransformation Enzymes

The metabolic fate of this compound is another significant area of unanswered questions. As a secondary bile acid, it is formed through the metabolic activity of the gut microbiota on primary bile acids. However, its subsequent biotransformation within the host is not well-defined.

A key area of future research will be to identify the specific enzymes responsible for its metabolism. The keto groups at positions 7 and 12 suggest that it may be a substrate for hydroxysteroid dehydrogenases (HSDs), which could stereospecifically reduce these ketones to hydroxyl groups, thereby altering the compound's biological activity. The identification and characterization of the specific HSDs involved are crucial.

Furthermore, like other bile acids, this compound is likely to undergo conjugation reactions to increase its water solubility and facilitate its excretion. Studies on related bile acid analogues have shown conjugation with taurine (B1682933), sulfate, and glucuronide. researchgate.net Therefore, future investigations should aim to identify the specific transferase enzymes (e.g., sulfotransferases, UDP-glucuronosyltransferases) that catalyze these reactions.

Metabolomics studies, comparing the metabolic profiles of individuals with varying levels of this bile acid, could help to identify novel metabolites and elucidate the primary routes of its biotransformation.

Exploring Interplay with Other Endogenous Signaling Molecules and Metabolites

The biological effects of this compound are unlikely to occur in isolation. A comprehensive understanding of its function requires exploring its interplay with other endogenous signaling molecules and metabolites.

Given that bile acids share nuclear receptors with other endogenous ligands such as steroid hormones and retinoids, there is a high potential for cross-talk between these signaling pathways. nih.govembopress.org Future research should investigate whether this compound can modulate the signaling of these other molecules, either by competing for receptor binding or by influencing the expression of shared target genes.

Furthermore, the influence of this bile acid on broader metabolic pathways, such as lipid and glucose metabolism, needs to be explored. ontosight.ai This can be achieved through integrated -omics approaches, combining metabolomics and lipidomics to assess global changes in the metabolic landscape in response to this specific bile acid. Such studies could reveal previously unknown connections between this compound and key metabolic processes.

Advanced Methodological Development for Enhanced Research Capabilities

Advancing our understanding of this compound will heavily rely on the development and application of sophisticated analytical and experimental techniques.

Advanced Mass Spectrometry: While gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are standard for bile acid analysis, the application of high-resolution mass spectrometry (HRMS) techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) will be crucial for the sensitive and specific quantification of this compound and its metabolites in complex biological samples. numberanalytics.comnih.govnih.govresearchgate.net These methods will also be instrumental in identifying novel, low-abundance metabolites.

Fluorescence-Based Assays: The development of fluorescently labeled analogues of this compound could provide powerful tools for real-time imaging and functional studies. nih.govnih.govresearchgate.net These probes can be used to visualize its cellular uptake, trafficking, and excretion, as well as to develop high-throughput screening assays to identify interacting proteins and modulators of its signaling pathways.

In Vitro and In Vivo Models: The use of sophisticated in vitro models, such as 3D organoids and microfluidic "gut-on-a-chip" systems, will allow for more physiologically relevant studies of its metabolism and interaction with intestinal and hepatic cells. Genetically modified animal models, with targeted deletions or overexpression of specific enzymes or receptors, will be invaluable for dissecting its in vivo functions and signaling pathways.

Table 2: Advanced Methodologies for Future Research

MethodologyApplication in this compound Research
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)Gold standard for sensitive and specific quantification in biological matrices. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, FT-ICR)Identification and structural elucidation of novel metabolites. numberanalytics.comresearchgate.net
Fluorescent Analogues and Confocal ImagingReal-time visualization of cellular uptake, transport, and development of high-throughput screening assays. nih.govresearchgate.net
3D Organoid and "Organ-on-a-Chip" ModelsPhysiologically relevant in vitro studies of metabolism and cellular interactions.
Genetically Modified Animal ModelsIn vivo dissection of metabolic pathways and signaling functions.

By systematically addressing these unanswered questions through the application of cutting-edge research methodologies, the scientific community can begin to paint a comprehensive picture of the biological significance of this compound.

Q & A

Q. What are the primary synthetic routes for 7,12-Dioxo-5β-cholan-24-oic Acid, and how can reaction conditions influence product yield?

The compound is commonly synthesized via electrochemical oxidation of cholic acid derivatives. For example, using a PbO₂ anode under controlled potential (e.g., +1.8 V vs. SCE) in acidic media yields 51% of 3α-hydroxy-7,12-dioxo-5β-cholan-24-oic acid after 22 hours. Key variables include anode material (PbO₂ vs. Pt), reaction time, and pH, which affect regioselectivity and oxidation efficiency . Optimization should involve monitoring reaction progress via HPLC or TLC to detect intermediates like 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oic acid, a precursor to the 7,12-diketone product.

Q. What spectroscopic techniques are critical for confirming the structure of 7,12-Dioxo-5β-cholan-24-oic Acid?

  • NMR : ¹H and ¹³C NMR are essential for confirming stereochemistry and ketone positions. For example, the absence of protons at C-7 and C-12 (due to ketone groups) and specific coupling constants for the 5β-H (δ ~0.7 ppm) confirm the steroid backbone conformation .
  • IR : Strong carbonyl stretches near 1700–1750 cm⁻¹ for the 7- and 12-keto groups.
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula C₂₄H₃₄O₅ (expected [M-H]⁻ at m/z 401.2338).

Q. How can researchers differentiate 7,12-Dioxo-5β-cholan-24-oic Acid from structurally similar bile acid metabolites?

Use a combination of chromatographic and spectral methods:

  • HPLC with UV detection : Monitor retention times against standards (e.g., dehydrocholic acid, CAS 81-23-2) under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry. For instance, crystal structures of oxo-cholic acids reveal distinct hydrogen-bonding patterns (e.g., O-H···O interactions between hydroxyl/keto groups and adjacent molecules) that differentiate 7,12-diketones from mono-ketone analogs .

Advanced Research Questions

Q. How does regioselectivity in the oxidation of cholic acid derivatives impact the synthesis of 7,12-Dioxo-5β-cholan-24-oic Acid?

Regioselectivity is influenced by the anode material and solvent system. PbO₂ anodes favor oxidation at C-7 and C-12 due to their high overpotential for oxygen evolution, enabling sequential ketone formation. In contrast, Pt anodes may produce mixed oxidation products (e.g., 3α,12α-dihydroxy-7-oxo derivatives) due to competing side reactions . Advanced mechanistic studies (e.g., cyclic voltammetry) can map oxidation potentials for each hydroxyl group, guiding targeted synthesis.

Q. What crystallographic evidence explains the supramolecular aggregation of 7,12-Dioxo-5β-cholan-24-oic Acid in solid-state studies?

X-ray diffraction reveals that the compound forms hydrogen-bonded networks via carboxylic acid groups (O-H···O interactions) and keto-oxygen acceptors. For example, in polymorphic forms, the side chain adopts flexible conformations to optimize packing, creating channels or layered structures. These interactions are critical for predicting solubility, stability, and crystallinity in formulation studies .

Q. How do contradictory data on metabolic pathways of 7,12-Dioxo-5β-cholan-24-oic Acid arise, and how can they be resolved?

Discrepancies often stem from species-specific metabolism or assay conditions. For instance, hepatic microsomal studies in rodents may show rapid reduction of 7,12-diketones to hydroxylated metabolites, while human hepatocyte models indicate slower conversion. To resolve conflicts:

  • Perform cross-species comparative studies using LC-MS/MS to track metabolite profiles.
  • Validate enzyme kinetics (e.g., Km and Vmax for carbonyl reductases like AKR1C1) under physiologically relevant conditions .

Q. What strategies mitigate challenges in quantifying 7,12-Dioxo-5β-cholan-24-oic Acid in complex biological matrices?

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove lipids/proteins.
  • Derivatization : Use MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) to enhance GC-MS sensitivity by silylating hydroxyl groups.
  • Internal standards : Deuterated analogs (e.g., d₄-7,12-Dioxo-5β-cholan-24-oic Acid) correct for matrix effects in quantitative analyses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7,12-Dioxo-5beta-cholan-24-oic Acid
Reactant of Route 2
7,12-Dioxo-5beta-cholan-24-oic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.